molecular formula C19H22N6O2 B11192321 9-(furan-2-yl)-4-(3-methoxypropyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(furan-2-yl)-4-(3-methoxypropyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11192321
M. Wt: 366.4 g/mol
InChI Key: WVHGRJDUDPYAGZ-UHFFFAOYSA-N
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Description

The compound 9-(furan-2-yl)-4-(3-methoxypropyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),6,11,13,15-pentaene is a nitrogen-rich polycyclic system featuring a fused tetracyclic core with six nitrogen atoms (hexazatetracyclo) and two distinct substituents: a furan-2-yl group and a 3-methoxypropyl chain.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

9-(furan-2-yl)-4-(3-methoxypropyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C19H22N6O2/c1-26-10-5-9-23-12-20-18-22-17(16-8-4-11-27-16)25-15-7-3-2-6-14(15)21-19(25)24(18)13-23/h2-4,6-8,11,17H,5,9-10,12-13H2,1H3,(H,20,22)

InChI Key

WVHGRJDUDPYAGZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 9-(furan-2-yl)-4-(3-methoxypropyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S with a molecular weight of 424.5 g/mol. The structure includes a furan ring and various nitrogenous components that may contribute to its biological properties.

Structural Representation

  • IUPAC Name : 9-(furan-2-yl)-4-(3-methoxypropyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
  • SMILES Notation : CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)NCCCOC)C5=CC=CO5)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives. For instance:

  • Furan Derivatives : Compounds containing furan rings have demonstrated broad-spectrum antibacterial activity against various strains of bacteria including Pseudomonas fluorescens and Staphylococcus aureus .
  • Mechanism : The antimicrobial activity is often attributed to the inhibition of microbial growth and alteration of enzyme activities related to cell wall synthesis.

Anticancer Potential

Furan-containing compounds have been investigated for their anticancer properties:

  • Case Study : A study evaluated furan conjugates against human cervical cancer cells (HeLa). Some conjugates exhibited significant inhibitory activity with an IC50 value of 0.15 ± 0.05 µg/mL .
  • Mechanism of Action : The proposed mechanisms include mitochondrial modification and disruption of membrane integrity .

Anti-inflammatory Effects

Furans also show promise in modulating inflammatory responses:

  • Research Findings : Furan derivatives have been shown to exert anti-inflammatory effects by regulating pathways such as MAPK and PPAR-γ .
  • Clinical Relevance : These pathways are crucial in managing conditions like arthritis and other inflammatory diseases.

Summary of Biological Activities

Activity TypeCompound/Study ReferenceKey Findings
AntimicrobialFuran derivatives Effective against Pseudomonas and Staphylococcus
AnticancerHeLa cells IC50 = 0.15 ± 0.05 µg/mL
Anti-inflammatoryMAPK/PPAR-γ modulation Significant regulatory effects on inflammation

Comparative Analysis with Other Compounds

Compound NameActivity TypeEffectiveness
9-(furan-2-yl)...AntimicrobialBroad-spectrum activity
Furan ConjugatesAnticancerIC50 = 0.15 ± 0.05 µg/mL
BenzofuransAnti-inflammatoryModulates MAPK/PPAR pathways

Comparison with Similar Compounds

Structural Features and Heteroatom Composition

The target compound is distinguished by its hexazatetracyclo framework, which incorporates six nitrogen atoms across its fused rings. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name (IUPAC or Trivial) Core Structure Heteroatoms Substituents Molecular Formula Key References
Target Compound Hexazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),6,11,13,15-pentaene 6 N, 1 O (furan), 1 O (methoxy) Furan-2-yl, 3-methoxypropyl Not explicitly stated (inferred: ~C₁₉H₂₀N₆O₂)
9-Ethyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0.0]heptadeca-1(17),2(7),3,5,11,13,15-heptaene (L19066) Triazatetracyclo[8.7.0.0.0]heptadeca-heptaene 3 N Ethyl, methyl C₁₇H₁₇N₃
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxo-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁵,¹⁷]octadeca-tetraene-3,5,11-trione Diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁵,¹⁷]octadeca-tetraene 2 N, 3 O (methoxy, dioxo) Phenyl, methyl, methoxy Not explicitly stated
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-pentaen-4-yl)phenol Tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-pentaene 4 N, 1 S Phenol C₁₆H₁₂N₄OS
Key Observations:

Oxygen vs. Sulfur : Unlike sulfur-containing analogs (e.g., ), the target compound’s furan and methoxy groups introduce oxygen-based polarity, which could influence metabolic stability compared to sulfur’s electron-rich properties .

Substituent Diversity : The 3-methoxypropyl chain in the target compound provides a flexible alkoxy side chain absent in phenyl- or methyl-substituted analogs, possibly improving membrane permeability .

Potential Bioactivity

The furan moiety, common in natural products (), may confer antimicrobial or anti-inflammatory properties, while the methoxypropyl chain could enhance bioavailability compared to simpler alkyl groups .

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